molecular formula C26H28N4O3S B11326354 Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate

Cat. No.: B11326354
M. Wt: 476.6 g/mol
InChI Key: CTFSUGMBFRFDHB-UHFFFAOYSA-N
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Description

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a bipyridine core, which is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate typically involves multiple steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the cyano and phenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the ethyl ester and tert-butylamino groups: These groups are typically introduced through esterification and amination reactions, respectively.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry

    Coordination Chemistry: The bipyridine core allows the compound to act as a ligand, coordinating with metal ions to form complexes.

    Catalysis: These metal complexes can be used as catalysts in various organic reactions.

Biology and Medicine

    Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: The compound can be used as a probe to study biological processes due to its fluorescent properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Sensors: Its ability to coordinate with metal ions makes it useful in the development of sensors for detecting metal ions in various environments.

Mechanism of Action

The mechanism of action of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, affecting the activity of metalloenzymes. The cyano and phenyl groups can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    Phenanthroline: A related compound with a similar ability to coordinate with metal ions.

Uniqueness

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. The presence of the sulfanyl group and the tert-butylamino group adds to its versatility in chemical synthesis and biological interactions.

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-2-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H28N4O3S/c1-5-33-25(32)22-21(17-11-13-28-14-12-17)19(15-27)24(34-16-20(31)30-26(2,3)4)29-23(22)18-9-7-6-8-10-18/h6-14,21,29H,5,16H2,1-4H3,(H,30,31)

InChI Key

CTFSUGMBFRFDHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C#N)SCC(=O)NC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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